molecular formula C20H14ClN5O B2462975 N'-(6-chloro-4-phenylquinazolin-2-yl)pyridine-3-carbohydrazide CAS No. 402951-26-2

N'-(6-chloro-4-phenylquinazolin-2-yl)pyridine-3-carbohydrazide

Cat. No.: B2462975
CAS No.: 402951-26-2
M. Wt: 375.82
InChI Key: UNDFZDUXYQCPDI-UHFFFAOYSA-N
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Description

N'-(6-Chloro-4-phenylquinazolin-2-yl)pyridine-3-carbohydrazide is a heterocyclic compound featuring a quinazoline core substituted with a chloro group at position 6, a phenyl group at position 4, and a pyridine-3-carbohydrazide moiety at position 2. The quinazoline ring system is known for its planar, aromatic structure, which facilitates interactions with biological targets such as enzymes and receptors.

Properties

IUPAC Name

N'-(6-chloro-4-phenylquinazolin-2-yl)pyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN5O/c21-15-8-9-17-16(11-15)18(13-5-2-1-3-6-13)24-20(23-17)26-25-19(27)14-7-4-10-22-12-14/h1-12H,(H,25,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDFZDUXYQCPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NNC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-chloro-4-phenylquinazolin-2-yl)pyridine-3-carbohydrazide typically involves the reaction of 6-chloro-4-phenylquinazoline with pyridine-3-carbohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-(6-chloro-4-phenylquinazolin-2-yl)pyridine-3-carbohydrazide can be scaled up by optimizing the reaction conditions and using larger reaction vessels. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(6-chloro-4-phenylquinazolin-2-yl)pyridine-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloro group in the quinazoline ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Amines, thiols; reactions are conducted in the presence of a base such as triethylamine or sodium hydroxide, often at elevated temperatures.

Major Products Formed

    Oxidation: Quinazoline N-oxides

    Reduction: Reduced quinazoline derivatives

    Substitution: Substituted quinazoline derivatives with various functional groups

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex quinazoline derivatives. Its unique structure allows for modifications that can lead to new compounds with enhanced properties and activities. Researchers are exploring its potential in creating derivatives that exhibit improved solubility and bioactivity.

Biology

In biological research, N'-(6-chloro-4-phenylquinazolin-2-yl)pyridine-3-carbohydrazide is being investigated for its role as an enzyme inhibitor or receptor modulator . Studies suggest it may interact with specific molecular targets involved in various biological pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation .

Medicine

The compound has shown promise in the field of medicine, particularly for its therapeutic effects :

  • Anticancer Activity : Preliminary studies indicate that it may possess antiproliferative properties against various cancer cell lines, including colorectal and lung cancers .
  • Antimicrobial Properties : Research has demonstrated significant antimicrobial activity against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Its ability to modulate inflammatory pathways is under investigation, which could lead to new treatments for inflammatory diseases.

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique chemical properties enable the formulation of advanced materials with specific functionalities.

Anticancer Activity

A study evaluated a series of quinazoline derivatives, including this compound, against human cancer cell lines (MCF-7, A549, SW-480). Results indicated that certain derivatives exhibited IC50 values as low as 5.9 µM against A549 cells, demonstrating significant antiproliferative activity .

Antimicrobial Studies

Research published in RSC Advances highlighted the antimicrobial efficacy of related quinazoline derivatives against various microorganisms. Compounds derived from similar structures showed MIC values indicating strong activity against Mycobacterium smegmatis, suggesting that this compound could be a candidate for further development as an antimicrobial agent .

Mechanism of Action

The mechanism of action of N’-(6-chloro-4-phenylquinazolin-2-yl)pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in disease processes. For example, it may inhibit the activity of kinases or other signaling proteins, leading to the modulation of cellular pathways and therapeutic effects.

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness arises from its quinazoline core , which distinguishes it from other pyridine-3-carbohydrazide derivatives. Below is a comparison with key analogs:

Compound Name Core Structure Key Substituents Unique Features
Target Compound Quinazoline 6-chloro, 4-phenyl Bicyclic aromatic system, enhanced planarity for target binding
2-(1,3-Benzothiazol-2-yl)-N'-[(4-chlorophenyl)carbonyl]pyridine-3-carbohydrazide () Benzothiazole 4-chlorophenylcarbonyl Monocyclic heteroaromatic system, moderate electron-withdrawing effects
N'-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-3-carbohydrazide () Pyridine 2,4-dichlorophenyl Linear hydrazone linkage, dual chloro substitution
N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-3-carbohydrazide () Pyrazole 5-chloro, 3-methyl, 1-phenyl Pyrazole ring introduces steric bulk and hydrogen-bonding potential
N'-[(E)-Furan-2-ylmethylidene]pyridine-3-carbohydrazide () Pyridine Furan-2-ylmethylidene Oxygen-containing heterocycle, increased polarity

Key Observations :

  • The quinazoline core in the target compound offers greater rigidity and surface area for π-π stacking compared to monocyclic systems like benzothiazole or pyrazole .

Key Observations :

  • Chloro substituents in analogs enhance antimicrobial activity by increasing membrane permeability .

Physicochemical Properties

Property Target Compound N'-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-3-carbohydrazide () N'-[(E)-Furan-2-ylmethylidene]pyridine-3-carbohydrazide ()
Molecular Weight ~380 g/mol (estimated) 294.13 g/mol 243.24 g/mol
Solubility Low (due to chloro and phenyl groups) Low in water, soluble in DMSO Moderate (polar furan improves solubility)
Melting Point High (>200°C inferred) Not reported 136–138°C (hydrazone derivatives)
Stability Stable under acidic conditions Degrades in strong bases Sensitive to oxidation due to furan

Key Observations :

  • The chloro and phenyl groups in the target compound reduce solubility compared to furan-containing analogs but improve thermal stability .

Reactivity :

  • The chloro group at position 6 can undergo nucleophilic substitution with amines or thiols.
  • The hydrazide moiety participates in cyclization reactions to form triazoles or oxadiazoles, enhancing pharmacological diversity .

Biological Activity

N'-(6-chloro-4-phenylquinazolin-2-yl)pyridine-3-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H12ClN5C_{15}H_{12}ClN_{5} with a molecular weight of approximately 302.73 g/mol. The structure comprises a quinazoline moiety substituted with a chloro group and a phenyl ring, linked to a pyridine and a hydrazide functional group.

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways, such as the PI3K/AKT pathway, which is critical in cancer cell survival and proliferation.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinazoline compounds can effectively inhibit cancer cell growth. For instance, compounds related to N'-(6-chloro-4-phenylquinazolin-2-yl)pyridine exhibited distinct antiproliferative activity against human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines:

CompoundCaco-2 IC50 (µM)HCT-116 IC50 (µM)
1637.48.9
1850.93.3
1917.05.3
2118.94.9

These findings suggest that the introduction of chloro functionality enhances the inhibitory activity on the PI3Kα binding site, which may lead to improved therapeutic efficacy against specific cancer types .

Antimicrobial Activity

In addition to anticancer properties, compounds similar to N'-(6-chloro-4-phenylquinazolin-2-yl)pyridine have shown promising antimicrobial effects. For example, studies on related quinazoline derivatives revealed moderate to good activity against various bacterial strains:

CompoundMIC (µg/mL)Inhibition (%)
9a25098
12a10099

The structure of these compounds suggests that modifications can lead to enhanced antibacterial properties, making them potential candidates for further development in treating infections .

Case Studies and Research Findings

  • Antiproliferative Studies : A series of quinazoline derivatives were synthesized and evaluated for their antiproliferative activities against Caco-2 and HCT-116 cell lines. The results indicated that specific substitutions significantly influenced their biological activities, highlighting the importance of SAR in drug design .
  • Mechanistic Insights : Investigations into the effects on gene expression revealed that treatment with certain derivatives led to significant changes in the expression levels of genes associated with the PI3K/AKT signaling pathway, suggesting a targeted mechanism of action that could be leveraged for therapeutic purposes .
  • Antimicrobial Efficacy : The antimicrobial evaluation demonstrated that modifications in the chemical structure could enhance activity against Gram-positive and Gram-negative bacteria, indicating potential for development as antimicrobial agents .

Q & A

Basic: What synthetic strategies are commonly employed for preparing N'-(6-chloro-4-phenylquinazolin-2-yl)pyridine-3-carbohydrazide?

Answer:
The synthesis typically involves multi-step reactions starting from substituted quinazoline and pyridine precursors. For example:

  • Step 1: Preparation of the quinazoline core (e.g., 6-chloro-4-phenylquinazolin-2-amine) via cyclocondensation of anthranilic acid derivatives with nitriles or via Buchwald-Hartwig amination .
  • Step 2: Coupling the quinazoline intermediate with pyridine-3-carbohydrazide using condensation reagents like EDCI/HOBt or direct hydrazide formation from esters (e.g., ethyl pyridine-3-carboxylate) via hydrazine hydrate reflux .
  • Critical Parameters: Reaction time (12–24 hours), solvent choice (ethanol/DMF), and acid catalysis (e.g., glacial acetic acid) are optimized to avoid side products like over-oxidized quinazolines or unreacted intermediates .

Basic: How is the compound characterized structurally, and what analytical methods are essential?

Answer:

  • 1H/13C NMR: Assignments focus on distinguishing hydrazide (–NH–NH–C=O) protons (δ 8.5–12.0 ppm) and quinazoline aromatic protons (δ 7.0–8.5 ppm). Spin-spin coupling in the pyridine ring (e.g., J = 5–8 Hz) confirms regiochemistry .
  • X-ray Crystallography: Resolves dihedral angles between quinazoline and pyridine rings (e.g., ~15° tilt) and hydrogen-bonding networks (N–H···O/N interactions), critical for confirming stereochemistry and solid-state packing .
  • Mass Spectrometry: High-resolution ESI-MS identifies the molecular ion peak (e.g., m/z 403.06 [M+H]+) and fragmentation patterns (e.g., loss of Cl or phenyl groups) .

Basic: What pharmacological activities have been reported for this compound?

Answer:

  • Antimicrobial Activity: Derivatives show MIC values of 8–32 µg/mL against S. aureus and E. coli, attributed to the chloro-phenyl group enhancing membrane penetration .
  • Anticancer Potential: Pyridine-3-carbohydrazide derivatives inhibit tumor cell proliferation (IC50: 10–50 µM) via topoisomerase II inhibition or intercalation with DNA .
  • Anti-inflammatory Activity: Triazene derivatives reduce COX-2 expression by 60–80% in vitro, linked to the hydrazide moiety’s radical-scavenging capacity .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

  • Solvent Optimization: Replacing ethanol with DMF increases solubility of intermediates, reducing side reactions (e.g., dimerization) and improving yields from 29% to 78% .
  • Catalysis: Adding 1–2% acetic acid during hydrazide formation accelerates nucleophilic substitution and minimizes hydrolysis of the quinazoline chloro group .
  • Purification: Sequential recrystallization (ethanol/water) or column chromatography (SiO2, eluent: CHCl3/MeOH 9:1) removes unreacted aldehydes or byproducts .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Answer:

  • Dynamic Effects: Aromatic proton shifts in DMSO-d6 vs. CDCl3 (e.g., δ 8.28 vs. 8.48 ppm) may arise from solvent polarity affecting hydrogen bonding. Confirm assignments via 2D NMR (COSY, HSQC) .
  • Tautomerism: Keto-enol tautomerism in hydrazide derivatives can cause split peaks. Variable-temperature NMR (25–60°C) or IR spectroscopy (C=O stretch at 1650–1680 cm⁻¹) clarifies dominant forms .
  • Crystallographic Validation: Single-crystal X-ray structures resolve ambiguities in NOE correlations or J-coupling patterns .

Advanced: What computational methods are used to predict bioactivity and binding modes?

Answer:

  • Molecular Docking (AutoDock/Vina): Models interactions with targets like DNA gyrase (binding energy: −8.5 to −10.2 kcal/mol). The chloro-phenyl group shows hydrophobic contact with Val96/Leu84 residues .
  • DFT Calculations: Optimizes geometry (B3LYP/6-31G*) and calculates frontier orbitals (HOMO-LUMO gap: ~4.2 eV), correlating with redox activity and charge transfer in biological systems .
  • MD Simulations: Assess stability of ligand-protein complexes (RMSD < 2.0 Å over 50 ns), highlighting key residues (e.g., Asp86 in topoisomerase II) for mutagenesis studies .

Advanced: How do substituents on the quinazoline core affect structure-activity relationships (SAR)?

Answer:

  • Electron-Withdrawing Groups (Cl, NO2): Enhance antibacterial activity (MIC reduced by 4–8x) but reduce solubility. Chloro at C6 increases steric hindrance, limiting off-target effects .
  • Hydrophobic Substituents (Phenyl, Benzyl): Improve blood-brain barrier penetration (logP increases from 1.2 to 2.8) but may elevate cytotoxicity (IC50 increases by 20–30%) .
  • Hydrogen-Bond Donors (NH2, OH): Improve DNA intercalation (ΔTm = +5–8°C) but reduce metabolic stability (t1/2 < 2 hours in liver microsomes) .

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